Isopropyl 5-chloro-6-methoxynicotinate
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Overview
Description
Isopropyl 5-chloro-6-methoxynicotinate is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is an ester derivative of nicotinic acid, featuring a chloro and methoxy substituent on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-chloro-6-methoxynicotinate typically involves the esterification of 5-chloro-6-methoxynicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-chloro-6-methoxynicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Isopropyl 5-chloro-6-methoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Mechanism of Action
The mechanism of action of Isopropyl 5-chloro-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the pyridine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in the modulation of biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl nicotinate: Lacks the chloro and methoxy substituents, resulting in different chemical and biological properties.
Methyl 5-chloro-6-methoxynicotinate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 5-chloro-6-methoxynicotinate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Uniqueness
Isopropyl 5-chloro-6-methoxynicotinate is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can significantly influence its reactivity and biological activity compared to other nicotinate esters .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
propan-2-yl 5-chloro-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10(13)7-4-8(11)9(14-3)12-5-7/h4-6H,1-3H3 |
InChI Key |
XSDAIPSDNWDPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(N=C1)OC)Cl |
Origin of Product |
United States |
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